molecular formula C16H12FN3O2 B13406519 2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso- CAS No. 79490-77-0

2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso-

Cat. No.: B13406519
CAS No.: 79490-77-0
M. Wt: 297.28 g/mol
InChI Key: HVPMFRAWYYPBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso- is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by the presence of a fluorophenyl group and a nitroso group, which may contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso- typically involves the following steps:

    Formation of the Benzodiazepine Core: This is usually achieved through the condensation of an o-phenylenediamine with a suitable acyl chloride or ester.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the benzodiazepine core with a fluorophenyl group, often using a halogen exchange reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso- can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding nitro compound.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzodiazepines depending on the nucleophile used.

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso- involves its interaction with the central benzodiazepine receptors, which are part of the GABA (gamma-aminobutyric acid) receptor complex. By binding to these receptors, the compound enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and producing sedative, anxiolytic, and muscle relaxant effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one: Known for its anxiolytic and sedative properties.

    2-Hydroxyethylflurazepam: Another benzodiazepine derivative with similar pharmacological effects.

    Desalkylflurazepam: A metabolite of flurazepam with anxiolytic properties.

Uniqueness

2H-1,4-Benzodiazepin-2-one, 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitroso- is unique due to the presence of the nitroso group, which may impart distinct chemical reactivity and pharmacological properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

79490-77-0

Molecular Formula

C16H12FN3O2

Molecular Weight

297.28 g/mol

IUPAC Name

5-(2-fluorophenyl)-1-methyl-7-nitroso-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H12FN3O2/c1-20-14-7-6-10(19-22)8-12(14)16(18-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3

InChI Key

HVPMFRAWYYPBKP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)N=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.